2-(Chloromethyl)-5-methylpyrimidine chemical properties
2-(Chloromethyl)-5-methylpyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-5-methylpyrimidine
Abstract
2-(Chloromethyl)-5-methylpyrimidine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique structural arrangement, featuring a reactive chloromethyl group appended to an electron-deficient pyrimidine core, renders it a highly versatile electrophilic intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental chemical properties, reactivity, synthesis, and key applications. We delve into the mechanistic underpinnings of its reactivity, present generalized protocols for its synthesis and characterization, and discuss its instrumental role in the construction of complex, biologically active molecules. This document is structured to serve as a practical and authoritative resource, combining established data with field-proven insights to facilitate its effective use in research and development.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's basic properties are foundational to its successful application in any research endeavor. 2-(Chloromethyl)-5-methylpyrimidine is registered under CAS Number 126504-85-6.[1] The structural and key physicochemical data, computed by PubChem, are summarized below to provide a clear reference point for experimental design.[1]
Chemical Structure
The molecule consists of a pyrimidine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methyl group (-CH₃).[1]
Caption: 2D structure of 2-(Chloromethyl)-5-methylpyrimidine.
Data Summary Table
The following table consolidates the key identifiers and computed physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine.
| Property | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5-methylpyrimidine | PubChem[1] |
| CAS Number | 126504-85-6 | PubChem[1] |
| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |
| Molecular Weight | 142.58 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CN=C(N=C1)CCl | PubChem[1] |
| InChI Key | DNNMMHYLAVKZJE-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
Reactivity and Mechanistic Insights
The synthetic utility of 2-(Chloromethyl)-5-methylpyrimidine stems directly from the reactivity of its chloromethyl group, which is significantly enhanced by the electronic nature of the pyrimidine ring.
The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This inductive effect (-I effect) pulls electron density away from the rest of the ring, including the C2 carbon to which the chloromethyl group is attached. This polarization makes the methylene carbon (the 'CH₂' part) highly electrophilic and thus an excellent target for nucleophilic attack. The chlorine atom, being a good leaving group, facilitates this process.
Consequently, the primary mode of reaction for this compound is nucleophilic substitution (Sₙ2) . A wide variety of nucleophiles—including amines, thiols, alcohols, and carbanions—can readily displace the chloride ion to form a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 5-methylpyrimidin-2-ylmethyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
Caption: General workflow for nucleophilic substitution reactions.
Synthesis and Experimental Protocols
The synthesis of 2-(Chloromethyl)-5-methylpyrimidine is not widely detailed in standard literature, often being cited in patents as a key intermediate. However, its synthesis can be logically inferred from established methods for the chlorination of activated methyl groups on heterocyclic systems. A common and effective approach involves the radical chlorination of 2,5-dimethylpyrimidine.
Generalized Synthesis Protocol: Radical Chlorination
This protocol describes a representative method for synthesizing 2-(Chloromethyl)-5-methylpyrimidine from 2,5-dimethylpyrimidine. The causality behind this choice is the selective reactivity of the methyl group at the 2-position, which is more activated towards radical abstraction due to the electronic influence of the adjacent nitrogen atoms.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.
-
Ensure the setup is in a well-ventilated fume hood and protected from light to prevent uncontrolled side reactions.
Step 2: Initiation
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.05 eq).
-
Begin heating the mixture to reflux (the specific temperature depends on the solvent) to initiate the decomposition of the initiator and generate radicals.
Step 3: Chlorination
-
Slowly bubble chlorine gas (Cl₂) through the refluxing solution or, for a safer and more controlled laboratory-scale reaction, add a chlorinating agent like N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise.
-
The rationale for using NCS is its ability to provide a low, steady concentration of chlorine radicals, which minimizes over-chlorination and the formation of dichlorinated or trichlorinated byproducts.
Step 4: Monitoring and Work-up
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts (e.g., succinimide if NCS was used).
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Step 5: Purification
-
Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 2-(Chloromethyl)-5-methylpyrimidine.
Caption: Workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
The primary value of 2-(Chloromethyl)-5-methylpyrimidine is as a versatile intermediate for building more complex molecules with potential biological activity.[3] Its structure is a key component in the synthesis of various targeted therapeutic agents.
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2] 2-(Chloromethyl)-5-methylpyrimidine serves as an ideal starting point for introducing the pyrimidin-2-ylmethyl group, which can bind to the hinge region of protein kinases.
-
Agrochemicals: This compound is also referenced in patent literature as an intermediate in the production of insecticides and other agrochemical products.[3]
-
Antimicrobial and Anti-malarial Agents: While not the exact compound, the closely related 2-chloro-5-(chloromethyl)pyridine is used to synthesize hydrazone derivatives that have shown promising antimicrobial and anti-malarial effects.[4] This highlights the general utility of the chloromethyl-heterocycle motif in generating libraries of bioactive compounds for screening.
Spectroscopic Characterization
Structural confirmation of 2-(Chloromethyl)-5-methylpyrimidine relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, the expected characteristics can be predicted based on its structure.
-
Mass Spectrometry (MS): GC-MS data is available, which is crucial for confirming the molecular weight.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 142.58. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: One would expect three distinct signals: a singlet for the methyl protons (-CH₃), a singlet for the methylene protons (-CH₂Cl), and two signals (likely singlets or narrow doublets) for the two non-equivalent aromatic protons on the pyrimidine ring.
-
¹³C NMR: Six distinct carbon signals would be expected, corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching characteristic of the pyrimidine ring, and a C-Cl stretching band.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-(Chloromethyl)-5-methylpyrimidine is essential for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications provided from notifications to the ECHA C&L Inventory, the compound presents significant hazards.[1]
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Due to its corrosive and irritant properties, the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[5]
Storage and Stability
To maintain its integrity and purity, 2-(Chloromethyl)-5-methylpyrimidine should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is often recommended by suppliers.[7] The compound is reactive and should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
References
- EvitaChem. 2-(Chloromethyl)-5-methylpyridine (EVT-291693).
-
PubChem. 2-(Chloromethyl)-5-methylpyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
Sources
- 1. 2-(Chloromethyl)-5-methylpyrimidine | C6H7ClN2 | CID 14686698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 2-(Chloromethyl)-5-methylpyridine (EVT-291693) | 767-01-1 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 1384430-75-4|2-(Chloromethyl)-5-methylpyrimidine hydrochloride|BLD Pharm [bldpharm.com]
